3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

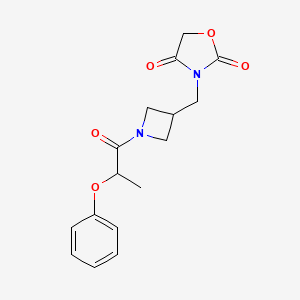

3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic organic compound featuring an oxazolidine-2,4-dione core fused with an azetidine ring system. The azetidine moiety is substituted at the 3-position with a methyl group linked to the oxazolidine-dione ring and a 2-phenoxypropanoyl group at the 1-position.

Key structural features include:

- Oxazolidine-2,4-dione core: A five-membered ring containing two oxygen atoms and two carbonyl groups, contributing to hydrogen-bonding interactions and metabolic stability.

- Azetidine ring: A four-membered saturated nitrogen heterocycle, which may enhance rigidity and influence pharmacokinetic properties.

- 2-Phenoxypropanoyl substituent: A lipophilic group that could modulate solubility and target binding affinity.

Properties

IUPAC Name |

3-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-11(23-13-5-3-2-4-6-13)15(20)17-7-12(8-17)9-18-14(19)10-22-16(18)21/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJAKFZHZQFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a β-amino ester, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

-

Introduction of the Phenoxypropanoyl Group: : The phenoxypropanoyl group can be introduced via an acylation reaction. This involves reacting the azetidine intermediate with 2-phenoxypropanoic acid chloride in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

-

Formation of the Oxazolidine-2,4-dione Ring: : The final step involves the formation of the oxazolidine-2,4-dione ring. This can be achieved by reacting the azetidine intermediate with a suitable diester or diacid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the carbonyl groups within the oxazolidine-2,4-dione ring. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the leaving groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as NaH or K₂CO₃.

Major Products

Oxidation: Phenoxypropanoic acid derivatives.

Reduction: Alcohols or amines depending on the specific site of reduction.

Substitution: Azetidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various microbial strains. The presence of both azetidine and oxazolidine rings enhances its interaction with microbial targets, leading to significant antibacterial and antifungal properties.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways related to cell growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing superior activity against Gram-positive strains like Staphylococcus aureus .

- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines indicated that the compound possesses cytotoxic effects, with IC50 values suggesting it is a potent candidate for further development in cancer therapeutics .

- Mechanism of Action : Research into the mechanism revealed that the compound may act by inhibiting key enzymes involved in microbial metabolism and cancer cell growth, thus providing insights into its therapeutic potential .

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. The azetidine ring may interact with enzymes or receptors, while the oxazolidine-2,4-dione ring could participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Structural Analogues with Oxazolidine-2,4-dione Cores

(a) 3-(Azetidin-3-yl)oxazolidine-2,4-dione Hydrochloride (CAS: 1864053-91-7)

- Structure: Shares the oxazolidine-2,4-dione core and azetidine ring but lacks the 2-phenoxypropanoyl substituent. Instead, it is protonated as a hydrochloride salt.

- Physicochemical Properties: Molecular formula C₆H₉ClN₂O₃ (molar mass: 192.6 g/mol), contrasting with the larger molecular weight and lipophilicity of the target compound due to the phenoxypropanoyl group .

- Applications : While its specific bioactivity is unreported, its structural simplicity makes it a precursor for derivatives like the target compound.

(b) (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione

- Structure : Features a benzylidene substituent at the 5-position and a 4-methoxyphenyl group at the 3-position.

- Spectroscopic Data : ¹H NMR signals at δ 7.8–6.8 ppm confirm aromatic protons, with methoxy groups at δ 3.8 ppm .

Analogues with Thiazolidine-2,4-dione Cores

(a) 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

- Structure: Replaces the oxazolidine-dione core with a thiazolidine-2,4-dione (sulfur-containing analogue). The 5-position has a 4-methoxybenzylidene group, and the 3-position includes a diisopropylaminoethyl chain.

- Synthesis: Prepared via condensation of 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione with 4-methoxybenzaldehyde (71% yield) .

- Bioactivity : Exhibits antibacterial properties, suggesting that sulfur substitution may influence biological activity compared to oxygen-based oxazolidinediones.

(b) 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one

- Structure : Combines a thiazolidin-4-one core with oxadiazole and benzylidene substituents.

- Synthesis : Reacts phenyl isocyanate with hydrazones in acetonitrile/K₂CO₃ .

Functional and Pharmacological Comparisons

Key Observations :

Core Heterocycles : Oxazolidine-2,4-diones generally exhibit higher metabolic stability than thiazolidine analogues due to reduced ring strain and enhanced hydrogen-bonding capacity.

Substituent Effects: Bulky groups like 2-phenoxypropanoyl may improve target binding but reduce solubility, whereas protonated amines (e.g., hydrochloride salts) enhance aqueous solubility .

Synthetic Routes : The target compound’s synthesis likely involves multi-step functionalization of azetidine and oxazolidine-dione precursors, paralleling methods in .

Biological Activity

3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

This structure includes an oxazolidine core, which is significant for its biological activity. The presence of the phenoxypropanoyl group is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. Research indicates that it may act as an inhibitor of certain enzymes or receptors, influencing pathways related to inflammation and cellular proliferation.

Table 1: Biological Activity Summary

Case Studies

Several studies have highlighted the efficacy of this compound in various models:

- Inflammation Model : A study demonstrated the compound's ability to significantly reduce inflammatory markers in a murine model of rheumatoid arthritis. The results showed a marked decrease in joint swelling and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Cancer Research : In vitro studies on breast cancer cell lines indicated that the compound effectively induces apoptosis through the activation of caspase pathways. The treatment resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

- Metabolic Disorders : Research has also explored the compound's effects on metabolic syndrome parameters. In diabetic mice, treatment with this compound improved insulin sensitivity and reduced blood glucose levels, highlighting its multifaceted therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.